molecular formula C18H14N2O3S B2658839 (5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 831189-43-6

(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2658839
CAS No.: 831189-43-6
M. Wt: 338.38
InChI Key: ILDYUMFFTSEVHF-UHFFFAOYSA-N
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Description

Historical Development of Heterocyclic Hybrid Structures

Heterocyclic compounds have been integral to pharmaceutical development since the early 20th century, with seminal discoveries like penicillin (β-lactam) and aspirin (benzene-fused oxazole derivatives) underscoring their therapeutic potential. The evolution from monocyclic to polycyclic hybrids gained momentum in the 1980s, driven by the need to address multi-target pathologies such as cancer and antibiotic resistance. Early hybrids focused on combining nitrogen-containing rings (e.g., pyridine) with oxygenated systems (e.g., furan), leveraging their complementary electronic profiles. By the 2000s, advancements in cross-coupling reactions and catalytic cyclization enabled the synthesis of complex architectures, including thiophene-pyrazole-furan systems. A landmark study in 2021 demonstrated that furan-thiophene-pyrazole hybrids exhibit up to 12-fold greater cytotoxicity against MCF-7 breast cancer cells compared to their parent heterocycles.

Table 1: Milestones in Heterocyclic Hybrid Development

Era Key Innovation Biological Impact
1980–1990 Benzofuran-pyridine hybrids Improved antimicrobial activity
2000–2010 Thiophene-coupled imidazoles Enhanced CNS penetration
2015–2025 Multi-heterocyclic methanone derivatives Targeted anticancer efficacy

Significance of Pyrazole-Based Heterocyclic Frameworks

Pyrazole’s 1,2-diazole structure provides a rigid scaffold for substituent orientation, critical for interacting with kinase ATP-binding pockets and DNA topoisomerases. The 4,5-dihydro-1H-pyrazole variant (pyrazoline) introduces partial saturation, modulating lipophilicity and reducing metabolic oxidation. In the target compound, the pyrazoline core anchors the hydroxyphenyl group at position 3 and the furan-thiophene-methanone system at position 1, creating a planar configuration that facilitates intercalation with DNA base pairs. Comparative studies show that pyrazoline hybrids inhibit tubulin polymerization 3.5× more effectively than analogous pyrazole derivatives, likely due to improved conformational flexibility.

Strategic Importance of Furan-Thiophene-Pyrazole Combinations

Furan’s electron-rich oxygen atom and thiophene’s polarizable sulfur center create a push-pull electronic system when conjugated through a methanone linker. This arrangement stabilizes charge-transfer states, enhancing redox activity crucial for generating reactive oxygen species (ROS) in cancer cells. Density functional theory (DFT) calculations on the title compound reveal a HOMO-LUMO gap of 3.1 eV, ideal for photoinduced electron transfer. The 4-hydroxyphenyl group further augments solubility via hydrogen bonding while participating in π-stacking interactions with aromatic amino acid residues (e.g., Phe338 in EGFR).

Table 2: Electronic Contributions of Heterocyclic Subunits

Subunit Electronic Feature Role in Hybrid
Pyrazole N–N dipole moment (2.1 D) Polar interactions with kinases
Furan Oxygen lone pair conjugation Enhances π-electron density
Thiophene Sulfur 3p orbital participation Facilitates charge delocalization
Methanone Carbonyl electron withdrawal Stabilizes radical intermediates

Rationale for Molecular Hybridization Approach

Hybridization merges pharmacophoric elements from distinct heterocycles to synergize mechanisms of action. For instance, the furan-thiophene moiety intercalates DNA, while the pyrazoline core inhibits cyclin-dependent kinases (CDKs). This dual targeting reduces the likelihood of resistance, as mutations in one target protein are less likely to compromise overall efficacy. A 2025 review of glyco-heterocycles emphasized that hybrids combining hydrogen-bond donors (e.g., 4-hydroxyphenyl) with lipophilic subunits (e.g., thiophene) achieve optimal LogP values (2.8–3.5) for blood-brain barrier penetration. The methanone spacer in the title compound serves as a metabolic stabilizer, resisting esterase-mediated cleavage compared to ester or amide linkers.

Structural-Activity Insights :

  • Position 3 (4-Hydroxyphenyl) : Ortho-substitution (2-hydroxy) in analogous compounds reduces anticancer potency by 40%, likely due to steric hindrance. The para-substitution in this compound maximizes hydrogen bonding without compromising planarity.
  • Position 5 (Furan-2-yl) : Replacing furan with thiophene at this position decreases IC₅₀ against HeLa cells from 8.2 μM to 14.7 μM, underscoring furan’s superior electron-donating capacity.

Properties

IUPAC Name

[3-(furan-2-yl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)20(19-14)18(22)17-4-2-10-24-17/h1-10,15,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDYUMFFTSEVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)O)C(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

    Attachment of the furan and thiophen groups: These can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

This compound features a complex structure that includes:

  • A furan ring
  • A thiophene moiety
  • A hydroxyphenyl group

These structural components contribute to its unique properties and biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar furan and thiophene structures demonstrate effectiveness against various bacterial and fungal strains. For instance, compounds derived from pyrazole have been tested against pathogens like Fusarium oxysporum, showing promising antifungal activity with effective concentrations ranging from 6 to 9 μg/mL .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. The structural features of (5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies indicate that such compounds can interact with key proteins involved in cancer progression .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of hydrazones from carbonyl compounds.
  • Cyclization reactions leading to the formation of the pyrazole core.
  • Functionalization steps to introduce furan and thiophene groups.

Optimizing reaction conditions such as temperature and pH is crucial for achieving high yields and purity .

Material Science Applications

Recent studies have explored the nonlinear optical (NLO) properties of pyrazole derivatives, suggesting potential applications in photonic devices. The molecular structure of this compound indicates that it may possess favorable hyperpolarizability characteristics, making it a candidate for NLO materials .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivitySynthesis Method
Compound ASimilar to pyrazoleAntimicrobialMulti-step organic synthesis
Compound BContains a thiopheneAnticancerHydrazone formation
Compound CFuran-basedAnti-inflammatoryCyclization reactions

Mechanism of Action

The mechanism by which “(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone” exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Intermolecular Interactions

  • Halogenated Derivatives (Compounds 4 and 5) :
    Isostructural chloro (4) and bromo (5) derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit similar molecular conformations but divergent crystal packing due to halogen size differences . The target compound lacks halogens but incorporates a 4-hydroxyphenyl group, which may enhance hydrogen bonding (via -OH) compared to halogen-mediated interactions (e.g., C-X···π).

  • Methoxy vs. Hydroxy Substitution: A structurally similar compound, (5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone (CAS: 364740-06-7), replaces the 4-hydroxyphenyl group with 4-methoxyphenyl .

Pharmacological Activity Trends

  • Antimicrobial Activity: Compound 4 (chloro derivative) demonstrates antimicrobial activity, attributed to its thiazole and triazole moieties . The target compound’s thiophene and furan groups, known for electron-rich aromatic systems, may similarly interact with microbial targets, though direct evidence is lacking.
  • Antitumor and Antidepressant Potential: Pyrazoline derivatives with benzothiazole substituents (e.g., 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) exhibit antitumor and antidepressant activities . The target compound’s thiophene and furan groups could modulate these effects by altering electron distribution and binding affinity.

Solubility and Stability

  • Hydrogen Bonding vs. Lipophilicity: The 4-hydroxyphenyl group in the target compound enhances aqueous solubility through hydrogen bonding, contrasting with lipophilic analogs like 1-[5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone (CAS: 900013-16-3), which incorporates a piperidinyl group for improved membrane permeability .

Tabulated Comparison of Key Compounds

Compound Name / ID Key Substituents Biological Activity Notable Properties Reference
Target Compound 4-hydroxyphenyl, furan-2-yl, thiophen-2-yl Not reported High hydrogen-bonding potential
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... (4) Chloro, triazole, thiazole Antimicrobial Halogen-dependent crystal packing
(5-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone 4-methoxyphenyl, 2-hydroxyphenyl Not reported Increased lipophilicity vs. target compound
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole, methoxyphenyl Antitumor, antidepressant Planar aromatic system

Biological Activity

The compound (5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a furan ring, a hydroxyphenyl group, and a thiophene moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, with a molecular weight of approximately 298.34 g/mol. The structural representation can be summarized as follows:

 5 furan 2 yl 3 4 hydroxyphenyl 4 5 dihydro 1H pyrazol 1 yl thiophen 2 yl methanone\text{ 5 furan 2 yl 3 4 hydroxyphenyl 4 5 dihydro 1H pyrazol 1 yl thiophen 2 yl methanone}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from furan derivatives and phenolic compounds. A common method includes the condensation of furan derivatives with 4-hydroxyacetophenone followed by cyclization with hydrazine derivatives to yield the target pyrazole structure.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties . A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the induction of apoptosis and modulation of cell cycle progression through inhibition of protein tyrosine kinases .

Enzyme Inhibition

Another area of interest is the compound's ability to act as an enzyme inhibitor . Specifically, it has been noted for its inhibitory effects on certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis, making it a candidate for further development in cancer therapeutics .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialVarious bacterial strainsDisruption of cell wall synthesis
AnticancerMCF-7, HeLaInduction of apoptosis; cell cycle modulation
Enzyme InhibitionProtein kinasesInhibition of kinase activity

Case Studies

  • Antimicrobial Study : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity.
  • Anticancer Research : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer effects.
  • Enzyme Interaction Analysis : Using molecular docking studies, the compound was shown to bind effectively to the active sites of specific kinases, leading to predictions of its inhibitory effects on these enzymes in vivo .

Q & A

Q. What are the standard synthetic routes for preparing pyrazole derivatives with fused aromatic substituents like furan and thiophene?

The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (6–8 hours). Reaction progress is monitored by TLC, followed by vacuum evaporation and recrystallization from ethanol or another suitable solvent . For example, 3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole analogs are prepared using this method, with yields dependent on substituent electronic effects .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

  • X-ray crystallography to determine bond angles, dihedral angles, and crystal packing (e.g., monoclinic P21/c space group with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å) .
  • FTIR for identifying functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) to confirm regiochemistry of substituents and diastereomeric purity .

Q. What solvent systems are optimal for recrystallization of this class of compounds?

Ethanol is commonly used due to its moderate polarity and ability to dissolve both polar (hydroxyphenyl) and non-polar (thiophene/furan) moieties. For stubborn impurities, mixed solvents like ethanol:water (7:3) or ethyl acetate:hexane (1:1) are employed .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reaction kinetics and regioselectivity?

Electron-donating groups (e.g., 4-hydroxyphenyl) enhance nucleophilic attack at the β-position of α,β-unsaturated ketones, favoring 4,5-dihydropyrazole formation. Steric hindrance from bulkier groups (e.g., 3,4,5-trimethoxyphenyl) reduces reaction rates, requiring extended reflux times (8–10 hours vs. 6 hours for simpler analogs) . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
  • Cellular vs. enzymatic assays : Compare activity in cell-based models (e.g., anti-inflammatory assays using RAW 264.7 macrophages) versus isolated enzyme targets (e.g., COX-2 inhibition) to distinguish membrane permeability effects .
  • Metabolite screening : Use LC-MS to identify degradation products that may contribute to observed discrepancies .

Q. How can crystallization conditions be optimized to obtain phase-pure material for structural studies?

  • Solvent screening : Test high-vapor-pressure solvents (e.g., acetone, dichloromethane) for rapid nucleation.
  • Temperature gradients : Slow cooling from 60°C to 4°C over 24 hours improves crystal quality .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 3-(4-bromophenyl)-5-(2-furyl) derivatives) to guide growth .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) in this scaffold?

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., estrogen receptor-α for 4-hydroxyphenyl derivatives) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrazole N1, carbonyl oxygen) and hydrophobic regions (thiophene/furan rings) .
  • MD simulations : Assess conformational stability of the 4,5-dihydropyrazole ring in aqueous vs. lipid bilayer environments .

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